Gastrodenol

Descripción general

Descripción

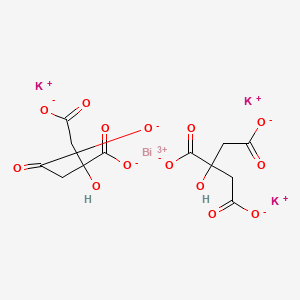

Gastrodenol (Bismuth tripotassium dicitrate, CAS 57644-54-9) is a mineral-based compound primarily used to treat gastric and duodenal ulcers associated with Helicobacter pylori infections. Its molecular formula is C₁₂H₁₀BiK₃O₁₄ (molecular weight: 704.47) . Beyond its anti-ulcer properties, recent studies highlight its role as a potent inhibitor of NLRP3/GSDMD-mediated pyroptosis, a key pathway in inflammatory diseases such as sepsis, experimental autoimmune encephalomyelitis (EAE), and acute gouty arthritis .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El citrato de bismuto tripotásico se puede sintetizar haciendo reaccionar nitrato de bismuto con citrato de potasio en una solución acuosa. La reacción típicamente implica disolver nitrato de bismuto en agua y luego agregar citrato de potasio en condiciones controladas para formar el compuesto deseado .

Métodos de producción industrial

En entornos industriales, la producción de citrato de bismuto tripotásico implica reacciones a gran escala en reactores donde el nitrato de bismuto y el citrato de potasio se mezclan en proporciones estequiométricas precisas. La mezcla de reacción se somete luego a procesos de filtración y secado para obtener el producto final en forma cristalina .

Análisis De Reacciones Químicas

Tipos de reacciones

El citrato de bismuto tripotásico experimenta varias reacciones químicas, que incluyen:

Oxidación: Se puede oxidar en condiciones específicas para formar diferentes óxidos de bismuto.

Reducción: Se puede reducir a bismuto elemental utilizando agentes reductores.

Sustitución: Puede participar en reacciones de sustitución donde los ligandos de citrato son reemplazados por otros ligandos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido nítrico.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y la hidracina.

Sustitución: Las reacciones de intercambio de ligandos a menudo implican el uso de otros ácidos carboxílicos o agentes quelantes.

Principales productos formados

Oxidación: Óxidos de bismuto (por ejemplo, Bi2O3).

Reducción: Bismuto elemental.

Sustitución: Varios carboxilatos de bismuto dependiendo del ligando sustituyente.

Aplicaciones Científicas De Investigación

El citrato de bismuto tripotásico tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como reactivo en la síntesis de compuestos que contienen bismuto.

Biología: Se emplea en estudios que involucran los efectos biológicos e interacciones del bismuto.

Industria: Utilizado en la producción de productos farmacéuticos y como catalizador en ciertas reacciones químicas.

Mecanismo De Acción

El mecanismo de acción del citrato de bismuto tripotásico implica la formación de una capa protectora en el revestimiento gastrointestinal. Esta capa protege el revestimiento de los efectos corrosivos del ácido estomacal y promueve la cicatrización. El compuesto también inhibe la actividad de la pepsina, una enzima que descompone las proteínas en el estómago . Además, los iones de bismuto tienen propiedades antimicrobianas que ayudan a erradicar Helicobacter pylori .

Comparación Con Compuestos Similares

Mechanism of Action :

- Anti-ulcer effects : Forms a protective coating on ulcerated mucosa, neutralizes gastric acid, and eradicates H. pylori .

- Anti-inflammatory effects : Suppresses NLRP3 inflammasome assembly, ASC oligomerization, and caspase-1 activation, thereby inhibiting GSDMD-mediated pyroptosis and IL-1β/IL-18 release .

- In vivo efficacy: In murine models, Gastrodenol (10 mg/kg) significantly reduced neutrophil infiltration in monosodium urate (MSU)-induced peritonitis and improved survival in LPS-induced sepsis .

Comparison with Structurally Similar Bismuth Compounds

Colloidal Bismuth Subcitrate (CBS)

Similarities :

- Both this compound and CBS are bismuth-based compounds with identical clinical applications (ulcer healing, H. pylori eradication) .

- Share comparable molecular structures, with bismuth ions complexed to citrate and potassium .

Differences :

Bismuth Subsalicylate (Pepto-Bismol)

Similarities :

- Both are bismuth salts used for gastrointestinal disorders.

- Exhibit antimicrobial effects against H. pylori .

Differences :

Comparison with Functionally Similar NLRP3 Inhibitors

MCC950

MCC950 is a well-characterized NLRP3 inhibitor used in research settings.

Key Finding: this compound’s clinical availability and dual ulcer/anti-inflammatory action make it a more versatile candidate compared to MCC950, which remains experimental .

Omeprazole (Proton Pump Inhibitor)

Omeprazole, a proton pump inhibitor (PPI), is functionally similar in treating acid-related disorders but mechanistically distinct.

Research Findings and Limitations

- Efficacy in Sepsis: this compound reduced serum IL-1β by 60% in LPS-induced sepsis models, outperforming PPIs in inflammation control .

- Gout Management: In MSU-induced peritonitis, this compound decreased neutrophil influx by 45%, comparable to MCC950 but with established safety data .

- Limitations : Current studies lack head-to-head comparisons with MCC950 or PPIs. Future research should address dose-response relationships and long-term toxicity .

Data Tables

Table 1: Pharmacokinetic Comparison

| Compound | Half-life | Bioavailability | Excretion |

|---|---|---|---|

| This compound | 24–48 hours | <1% systemic | Feces |

| Bismuth Subsalicylate | 3–5 hours | <1% systemic | Feces/urine |

| Omeprazole | 1 hour | 35–60% | Hepatic |

Table 2: Anti-inflammatory Efficacy in Murine Models

| Disease Model | This compound (IL-1β Reduction) | MCC950 (IL-1β Reduction) |

|---|---|---|

| LPS-induced Sepsis | 60% | 70–80% |

| MSU-induced Peritonitis | 50% | 55–60% |

Q & A

Basic Research Questions

Q. What are the standard in vivo models for evaluating Gastrodenol’s mucosal protective efficacy, and how are confounding variables controlled?

- Methodology : Rodent models (e.g., ethanol-induced gastric ulceration in rats) are widely used to assess mucosal healing . Key variables include dosage (e.g., 120 mg/kg colloidal bismuth subcitrate), pretreatment duration, and post-treatment observation periods. Control groups should receive vehicle-only treatments, while variables like diet, stress, and circadian rhythm are standardized .

- Data Interpretation : Measure ulcer index reduction (%) and histological scoring for epithelial regeneration. Statistical significance is determined via ANOVA with post-hoc tests (e.g., Tukey’s HSD) .

Q. How is colloidal bismuth subcitrate quantified in pharmacokinetic studies, and what are the limitations of current assays?

- Analytical Techniques :

| Method | Sensitivity (ng/mL) | Sample Type | Limitations |

|---|---|---|---|

| HPLC-UV | 50 | Plasma | Low resolution in complex matrices |

| ICP-MS | 5 | Serum, tissue | Requires acid digestion |

| ELISA | 10 | Urine | Cross-reactivity with other bismuth compounds |

- Best Practices : Validate assays using spiked matrices and include recovery rates >85% to minimize variability .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between in vitro cytoprotective effects of this compound and in vivo clinical outcomes?

- Hypothesis Testing : Conduct co-culture experiments (e.g., gastric epithelial cells with immune cells) to simulate the in vivo microenvironment. Measure IL-8 suppression and compare with biopsy-derived cytokine levels from clinical trials .

- Contradiction Analysis : If in vitro data overestimates efficacy, assess bioavailability via Caco-2 permeability assays or ex vivo intestinal perfusion models .

Q. What statistical approaches optimize longitudinal analysis of this compound’s therapeutic durability in chronic gastritis trials?

- Design : Use mixed-effects models to account for repeated measures (e.g., endoscopic scores at 0, 4, 8 weeks) and covariates like H. pylori status. Survival analysis (Kaplan-Meier curves) applies to relapse-free intervals .

- Sensitivity Analysis : Stratify data by adherence rates (<80% vs. ≥80%) and adjust for missing values via multiple imputation .

Q. How do researchers validate novel molecular targets (e.g., COX-2/PGE2 pathways) implicated in this compound’s mechanism through multi-omics integration?

- Workflow :

Transcriptomics : RNA-seq of gastric mucosa pre/post-treatment to identify differentially expressed genes (FDR <0.05).

Proteomics : LC-MS/MS to quantify COX-2, TGF-β1, and mucin-5AC levels.

Pathway Enrichment : Use STRING or KEGG to map interactions and validate via siRNA knockdown in cell models .

- Data Integration : Apply weighted gene co-expression network analysis (WGCNA) to link omics layers .

Q. Methodological Guidelines

Propiedades

Key on ui mechanism of action |

Colloidal bismuth subcitrate is very effective in the treatment of gastroduodenal disorders and appears to act via several mechanisms. It has little acid-neutralizing effect and does not affect acid secretion. It is uncertain whether it affects pepsin secretion, but it does inhibit peptic activity. It causes an increase in mucus glycoprotein secretion and may also bind to the gastric mucus layer to act as a diffusion barrier to HCl. It accelerates ulcer healing and causes an accumulation of epidermal growth factor around the ulcer. In addition, it has a cytoprotective effect and increases mucosal secretion of prostaglandins and bicarbonate. It has bactericidal effects against Helicobacter pylori (which is associated with gastritis and peptic ulcers). It also prevents adhesion of H. pylori to epithelial cells and can inhibit enzymes secreted by H. pylori, such as proteases, lipases, glycosidases, and phospholipases. |

|---|---|

Número CAS |

57644-54-9 |

Fórmula molecular |

C6H8BiKO7 |

Peso molecular |

440.20 g/mol |

Nombre IUPAC |

bismuth;tripotassium;2-hydroxypropane-1,2,3-tricarboxylate |

InChI |

InChI=1S/C6H8O7.Bi.K/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);; |

Clave InChI |

ZBCVUEHBBZTSOB-UHFFFAOYSA-N |

SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[K+].[K+].[K+].[Bi+3] |

SMILES canónico |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[K].[Bi] |

Apariencia |

Solid powder |

Key on ui other cas no. |

57644-54-9 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Bi-citrate Biselic Bismofarma bismuth citrate bismuth subcitrate bismuth tripotassium dicitrate colloidal bismuth subcitrate De-Nol De-Noltab DeNol Gastrodenol Sucrato tripotassium-dicitrato bismuthate Ventrisol-polfa |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.